molecular formula C9H9BN2O2 B6590353 (4-(1H-Imidazol-2-yl)phenyl)boronic acid CAS No. 1040848-01-8

(4-(1H-Imidazol-2-yl)phenyl)boronic acid

Cat. No.: B6590353
CAS No.: 1040848-01-8
M. Wt: 187.99 g/mol
InChI Key: GQGOGLFEPGIFKJ-UHFFFAOYSA-N
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Description

(4-(1H-Imidazol-2-yl)phenyl)boronic acid is a boronic acid derivative that features an imidazole ring attached to a phenyl group, which is further connected to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can then be further functionalized to introduce the boronic acid group .

Industrial Production Methods

Industrial production methods for (4-(1H-Imidazol-2-yl)phenyl)boronic acid are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-Imidazol-2-yl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding borates.

    Reduction: The imidazole ring can participate in reduction reactions under appropriate conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Borates.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(4-(1H-Imidazol-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(1H-Imidazol-2-yl)phenyl)boronic acid is unique due to the presence of both the imidazole ring and the boronic acid group, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

[4-(1H-imidazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6,13-14H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGOGLFEPGIFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC=CN2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735328
Record name [4-(1H-Imidazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040848-01-8
Record name [4-(1H-Imidazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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